Cas no 93670-10-1 (5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid)

5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid is a brominated benzofuran derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its rigid benzofuran scaffold and reactive bromine substituent facilitate selective modifications, enabling applications in medicinal chemistry and material science. The carboxylic acid moiety enhances solubility and provides a handle for further derivatization, such as amide or ester formation. This compound is particularly useful in the development of bioactive molecules, including potential enzyme inhibitors or receptor modulators. Its well-defined structure and synthetic accessibility make it a valuable building block for researchers exploring novel heterocyclic compounds.
5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid structure
93670-10-1 structure
Product name:5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid
CAS No:93670-10-1
MF:C9H7BrO3
MW:243.054082155228
CID:4666246
PubChem ID:20262466

5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid
    • 5-BROMO-2,3-DIHYDROBENZOFURAN-3-CARBOXYLIC ACID
    • AB56754
    • AT21373
    • 3-Benzofurancarboxylic acid, 5-bromo-2,3-dihydro-
    • 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid
    • Inchi: 1S/C9H7BrO3/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-3,7H,4H2,(H,11,12)
    • InChI Key: YWYNFOBRXXTNHA-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(C(=O)O)CO2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 219
  • XLogP3: 1.9
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Density: 1.8±0.1 g/cm3
  • Boiling Point: 358.9±42.0 °C at 760 mmHg
  • Flash Point: 170.9±27.9 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid Security Information

5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-119607-0.5g
5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid
93670-10-1 95%
0.5g
$636.0 2023-06-08
TRC
B800948-100mg
5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid
93670-10-1
100mg
$ 320.00 2022-06-06
Enamine
EN300-119607-1.0g
5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid
93670-10-1 95%
1g
$813.0 2023-06-08
TRC
B800948-50mg
5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid
93670-10-1
50mg
$ 210.00 2022-06-06
TRC
B800948-10mg
5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid
93670-10-1
10mg
$ 50.00 2022-06-06
1PlusChem
1P01A3FU-50mg
5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid
93670-10-1 95%
50mg
$280.00 2025-03-04
1PlusChem
1P01A3FU-100mg
5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid
93670-10-1 95%
100mg
$393.00 2025-03-04
Enamine
EN300-119607-250mg
5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid
93670-10-1 95.0%
250mg
$403.0 2023-10-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1295141-100mg
5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid
93670-10-1 95+%
100mg
¥7614.00 2024-04-24
Enamine
EN300-119607-100mg
5-bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid
93670-10-1 95.0%
100mg
$282.0 2023-10-03

Additional information on 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid

Comprehensive Overview of 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid (CAS No. 93670-10-1)

5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid (CAS No. 93670-10-1) is a brominated derivative of dihydrobenzofuran carboxylic acid, a compound of significant interest in pharmaceutical and agrochemical research. This heterocyclic organic compound features a benzofuran core substituted with a bromine atom at the 5-position and a carboxylic acid group at the 3-position. Its unique structure makes it a valuable intermediate in synthesizing biologically active molecules, particularly in drug discovery programs targeting inflammation, CNS disorders, and metabolic diseases.

The growing demand for benzofuran derivatives in medicinal chemistry has placed compounds like 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid at the forefront of research. Recent studies highlight its potential as a building block for small molecule inhibitors and enzyme modulators, aligning with current trends in personalized medicine and targeted therapies. Researchers are particularly interested in its structure-activity relationships (SAR) when incorporated into larger pharmacophores.

From a synthetic chemistry perspective, the bromine substitution at the 5-position offers versatile reactivity for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This characteristic makes CAS No. 93670-10-1 particularly valuable for constructing complex molecular architectures. The carboxylic acid moiety additionally provides an anchor point for amide bond formation or esterification, expanding its utility in combinatorial chemistry approaches.

Analytical characterization of 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves advanced techniques including HPLC purity analysis, mass spectrometry, and NMR spectroscopy. The compound's stability under various conditions has been extensively studied, with particular attention to its photostability given the presence of the bromine substituent. These studies are crucial for its application in long-term pharmaceutical formulations.

In the context of green chemistry initiatives, recent efforts have focused on optimizing the synthesis of dihydrobenzofuran carboxylic acids to reduce environmental impact. Novel catalytic methods and solvent-free conditions are being explored for producing CAS No. 93670-10-1 with higher atom economy and lower energy consumption. These advancements address the pharmaceutical industry's growing emphasis on sustainable manufacturing practices.

The compound's potential extends beyond pharmaceuticals into materials science, where benzofuran-based molecules are investigated for organic electronic applications. While 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid itself may not be directly used in devices, its derivatives show promise as components in organic semiconductors or light-emitting materials, tapping into the booming field of flexible electronics.

Quality control specifications for 93670-10-1 typically require ≥98% purity by HPLC, with strict limits on residual solvents and heavy metals. These standards reflect the compound's application in regulated industries where impurity profiles can significantly impact downstream products. Storage recommendations generally suggest protection from light and moisture at controlled temperatures to maintain stability.

Recent patent literature reveals growing interest in 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid as a key intermediate in developing kinase inhibitors and GPCR modulators. This aligns with current drug discovery trends targeting protein-protein interactions and allosteric binding sites. The compound's balanced lipophilicity and molecular weight make it particularly suitable for fragment-based drug design approaches.

From a regulatory standpoint, benzofuran derivatives like CAS No. 93670-10-1 require careful evaluation under REACH and other chemical control frameworks. While not classified as hazardous under current regulations, proper handling procedures are recommended due to its potential to cause eye irritation and its dust-forming properties in solid state.

The global market for pharmaceutical intermediates including 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid continues to expand, driven by increasing R&D investment in novel therapeutics. Market analysts project steady growth in demand for such specialized building blocks, particularly in Asia-Pacific regions where contract research and manufacturing organizations are proliferating.

Future research directions for this compound class may explore its incorporation into PROTACs (proteolysis targeting chimeras) and other targeted protein degradation platforms. The versatility of the benzofuran scaffold makes it an attractive candidate for these emerging therapeutic modalities that represent one of the most exciting frontiers in drug discovery today.

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